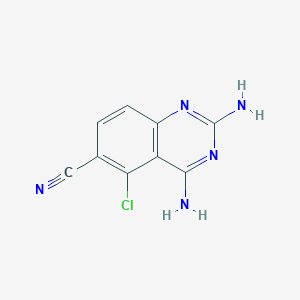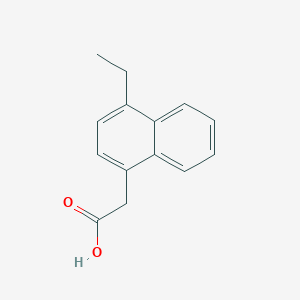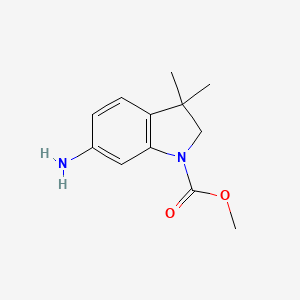
5-(Difluoromethoxy)-7-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethoxy)-7-fluoroquinoline is a compound that belongs to the quinoline family, characterized by a benzene ring fused with a nitrogen-containing pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the difluoromethylation of quinoline derivatives using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane under specific reaction conditions . The reaction is often catalyzed by transition metals like copper or nickel to facilitate the formation of the difluoromethoxy group.
Industrial Production Methods: Industrial production of 5-(Difluoromethoxy)-7-fluoroquinoline may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis or high-pressure reactors to optimize reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Difluoromethoxy)-7-fluoroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or difluoromethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-(Difluoromethoxy)-7-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential in cancer therapy, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethoxy)-7-fluoroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes, such as DNA gyrase in bacteria, leading to the inhibition of DNA replication.
Pathways Involved: It can interfere with the synthesis of nucleic acids and proteins, leading to cell death in microbial and cancer cells.
Comparación Con Compuestos Similares
5-Fluoroquinoline: Similar in structure but lacks the difluoromethoxy group.
7-Fluoroquinoline: Similar in structure but lacks the difluoromethoxy group.
5-(Trifluoromethoxy)-7-fluoroquinoline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness: 5-(Difluoromethoxy)-7-fluoroquinoline is unique due to the presence of both difluoromethoxy and fluoro groups, which confer distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound in the development of pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C10H6F3NO |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
5-(difluoromethoxy)-7-fluoroquinoline |
InChI |
InChI=1S/C10H6F3NO/c11-6-4-8-7(2-1-3-14-8)9(5-6)15-10(12)13/h1-5,10H |
Clave InChI |
GJBNFLINVYDVBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2OC(F)F)F)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11888343.png)



![N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11888378.png)



![4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid](/img/structure/B11888399.png)

![2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine](/img/structure/B11888421.png)

